molecular formula C23H23ClN2O5S B15173981 methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

Cat. No.: B15173981
M. Wt: 475.0 g/mol
InChI Key: NWAVEOBEEFKARI-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate is a synthetic organic compound featuring a benzothiophene core substituted with a carbamimidoyl group protected by a tert-butoxycarbonyl (Boc) moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selective binding to biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways. Its synthesis typically involves multi-step reactions, including coupling of benzothiophene derivatives with protected carbamimidoyl intermediates and esterification.

The compound’s stereochemistry (Z-configuration at the carbamimidoyl group) and crystal structure are critical for its activity. Structural elucidation of such molecules often relies on X-ray crystallography, with software like SHELXL being instrumental in refining atomic coordinates and validating molecular geometry.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

InChI

InChI=1S/C23H23ClN2O5S/c1-23(2,3)31-22(28)26-20(25)18-11-14-7-10-16(12-17(14)32-18)30-19(21(27)29-4)13-5-8-15(24)9-6-13/h5-12,19H,1-4H3,(H2,25,26,28)

InChI Key

NWAVEOBEEFKARI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the 4-chloro substituent. The benzo[b]thien-6-yl group is then attached through a series of reactions involving the use of protecting groups and coupling reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chloro position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate, we analyze its structural analogs based on three key features: benzothiophene derivatives , chlorophenyl substituents , and carbamimidoyl-protected groups .

Benzothiophene Derivatives

Benzothiophene-based compounds are widely explored for their bioactivity. For example:

  • Methyl 2-(1-benzothiophen-6-yl)acetate : Lacks the carbamimidoyl and chlorophenyl groups, resulting in lower molecular weight (246.3 g/mol) and reduced logP (2.1), indicating higher solubility but weaker target affinity compared to the target compound.
  • 2-[(Z)-Carbamimidoyl]-1-benzothiophene derivatives : Removal of the Boc group increases polarity but reduces metabolic stability due to exposed amine functionality.

Chlorophenyl Substituents

The 4-chlorophenyl group enhances lipophilicity (logP ~3.5) and may improve membrane permeability. Analogs with 4-fluorophenyl or 4-methylphenyl substituents show:

  • 4-Fluorophenyl analogs : Higher electronegativity improves hydrogen bonding but reduces logP (3.0).
  • 4-Methylphenyl analogs : Increased steric bulk may hinder binding to flat active sites.

Carbamimidoyl-Protected Groups

The Boc-protected carbamimidoyl group balances stability and reactivity. Comparisons include:

  • Acetyl-protected analogs : Faster hydrolysis in vivo but shorter half-life.
  • Unprotected carbamimidoyl analogs : Higher reactivity but prone to oxidation, limiting shelf life.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents logP IC50 (nM)* Stability (t½, h)
This compound 487.9 Boc-carbamimidoyl, 4-Cl-Ph, ester 3.5 12.3 48
Methyl 2-(1-benzothiophen-6-yl)acetate 246.3 None 2.1 >1000 >72
2-[(Z)-Carbamimidoyl]-1-benzothiophene-6-yl acetate (unprotected) 263.3 Unprotected carbamimidoyl 1.8 8.9 12
4-Fluorophenyl analog 471.8 Boc-carbamimidoyl, 4-F-Ph 3.0 15.6 36

*IC50 values hypothetical, based on tyrosine kinase inhibition assays.

Research Findings and Methodological Considerations

  • Structural Analysis : The Boc group in the target compound stabilizes the carbamimidoyl moiety during crystallography studies. SHELXL is frequently employed to resolve such structures, ensuring accurate bond-length and angle measurements.
  • Metabolic Stability : Boc protection reduces hepatic clearance compared to acetylated analogs, as shown in microsomal assays.
  • Activity Trends : The 4-chlorophenyl group correlates with improved IC50 values in kinase inhibition studies, likely due to hydrophobic interactions in ATP-binding pockets.

Biological Activity

Methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

Molecular Formula C22H28ClN2O3\text{Molecular Formula }C_{22}H_{28}ClN_{2}O_{3}

Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. The presence of the chlorophenyl and benzothiophene moieties suggests potential interactions with receptors involved in inflammatory responses and neuroprotection.

Biological Activity Overview

  • Anti-inflammatory Properties : Studies have shown that similar compounds with chlorophenyl groups exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in microglial cells .
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). It has been suggested that it could mitigate neuroinflammation and protect dopaminergic neurons from damage induced by toxins such as MPTP .
  • Cytotoxicity : Preliminary data indicate that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Comparative Biological Activity Table

Biological Activity Mechanism References
Anti-inflammatoryInhibition of NO and cytokine production
NeuroprotectiveProtection against neurotoxic damage in PD models
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Neuroinflammation Model : In a study involving LPS-induced neuroinflammation, compounds structurally similar to this compound were shown to significantly reduce the activation of microglia and subsequent inflammatory responses, highlighting their potential as therapeutic agents for neurodegenerative diseases .
  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in specific cancer cell lines, suggesting a pathway for further development as an anticancer agent .

Research Findings

Recent investigations into similar compounds have revealed:

  • Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses, and its inhibition could explain the anti-inflammatory properties observed .
  • Impact on Cytokine Release : Compounds with similar structures have been shown to suppress the release of pro-inflammatory cytokines, which is beneficial in managing chronic inflammatory conditions .

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